![molecular formula C23H26N2O3 B11345714 2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11345714.png)

2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

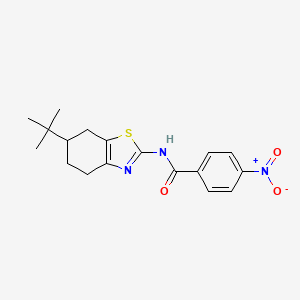

2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst.

Synthesis of 5-methylfuran-2-carbaldehyde: This involves the oxidation of 5-methylfuran using an oxidizing agent such as potassium permanganate.

Preparation of 2-(4-tert-butylphenoxy)acetyl chloride: This is done by reacting 4-tert-butylphenol with acetyl chloride in the presence of a base.

Formation of the final compound: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetyl chloride with 5-methylfuran-2-carbaldehyde and 2-aminopyridine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-Butylphenoxy)-N-[(5-Methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Potenzieller Einsatz als Pharmakophor in der Wirkstoffentwicklung aufgrund seiner einzigartigen Struktur.

Materialwissenschaften: Einsatz bei der Synthese von neuartigen Polymeren und Materialien mit spezifischen Eigenschaften.

Biologische Studien: Untersuchung seiner biologischen Aktivität und seines Potenzials als Therapeutikum.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-tert-Butylphenoxy)-N-[(5-Methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu einer biologischen Reaktion führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und erfordern weitere Forschung.

Wirkmechanismus

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-tert-Butylphenoxy)essigsäure

- 5-Methylfuran-2-carbonsäure

- 2-(4-tert-Butylphenoxy)-N-(pyridin-2-yl)acetamid

Einzigartigkeit

2-(4-tert-Butylphenoxy)-N-[(5-Methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamid ist einzigartig aufgrund der Kombination seiner strukturellen Motive, die spezifische chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C23H26N2O3 |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C23H26N2O3/c1-17-8-11-20(28-17)15-25(21-7-5-6-14-24-21)22(26)16-27-19-12-9-18(10-13-19)23(2,3)4/h5-14H,15-16H2,1-4H3 |

InChI-Schlüssel |

XMPUDHYJCRRWDM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11345650.png)

![2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345652.png)

![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11345653.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11345654.png)

![2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11345667.png)

![2-(3-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11345688.png)

![N-(4-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11345689.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11345697.png)

![2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11345704.png)

![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11345712.png)

![5-ethoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11345715.png)